molecular formula C10H12BrNO B1517816 2-(3-Bromophenyl)morpholine CAS No. 1018612-02-6

2-(3-Bromophenyl)morpholine

Cat. No. B1517816
CAS RN: 1018612-02-6
M. Wt: 242.11 g/mol
InChI Key: ZAFIQPSQXJOTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)morpholine is an organic compound that consists of a morpholine ring attached to a bromophenyl group . It is a derivative of bromobenzene and morpholine .


Synthesis Analysis

The synthesis of morpholines, including 2-(3-Bromophenyl)morpholine, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .


Molecular Structure Analysis

The molecular formula of 2-(3-Bromophenyl)morpholine is C10H12BrNO . The InChI code is 1S/C10H12BrNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2 .


Physical And Chemical Properties Analysis

2-(3-Bromophenyl)morpholine is a liquid at room temperature . It has a molecular weight of 242.12 .

Scientific Research Applications

Synthesis of Pharmacologically Active Intermediates

One notable application of compounds related to 2-(3-Bromophenyl)morpholine is in the synthesis of key intermediates for anticoagulant and antimicrobial compounds. For instance, Luo Lingyan et al. (2011) described the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate for the anticoagulant rivaroxaban, through two synthetic routes starting from bromobenzene, demonstrating the compound's role in the development of significant pharmaceutical agents (Luo Lingyan et al., 2011).

Novel Synthetic Methodologies

Research by D’hooghe et al. (2006) and Yar et al. (2009) highlighted the versatility of 2-(3-Bromophenyl)morpholine derivatives in the synthesis of cis-3,5-disubstituted morpholine derivatives and 2,2,6-trisubstituted morpholine derivatives, respectively. These studies reveal the utility of bromophenyl morpholine derivatives in generating structurally diverse morpholines via innovative synthetic routes, underscoring their importance in medicinal chemistry and organic synthesis (D’hooghe et al., 2006); (Yar et al., 2009).

Heterocyclic Chemistry and Drug Development

Further research demonstrates the application of 2-(3-Bromophenyl)morpholine in the development of new pharmaceuticals. For example, research on the synthesis and antidepressive activity of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride showcases the compound's potential in exploring novel antidepressants (Tao Yuan, 2012). Additionally, Bonacorso et al. (2018) reported the synthesis of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, indicating the role of morpholine derivatives in studying biomolecular binding properties and photophysics, further emphasizing their significance in drug discovery and development processes (Bonacorso et al., 2018).

Safety and Hazards

2-(3-Bromophenyl)morpholine is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-bromophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFIQPSQXJOTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)morpholine

CAS RN

1018612-02-6
Record name 2-(3-bromophenyl)morpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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